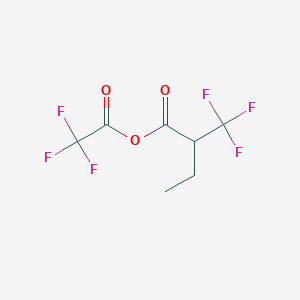

Ethyl O-(trifluoroacetyl)-3,3,3-trifluoropropanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl O-(trifluoroacetyl)-3,3,3-trifluoropropanoate is a fluorinated organic compound known for its unique chemical properties. It is characterized by the presence of trifluoroacetyl and trifluoropropanoate groups, which contribute to its high reactivity and stability. This compound is widely used in various fields of scientific research and industrial applications due to its distinctive chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl O-(trifluoroacetyl)-3,3,3-trifluoropropanoate can be synthesized through several methods. One common approach involves the reaction of trifluoroacetic acid with ethanol in the presence of a strong acidic catalyst, such as hydrochloric acid. The reaction is typically carried out at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may include steps such as distillation and purification to obtain a high-purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl O-(trifluoroacetyl)-3,3,3-trifluoropropanoate undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The trifluoroacetyl group can be replaced by nucleophiles such as amines or alcohols under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products Formed

Nucleophilic Substitution: Formation of substituted trifluoroacetyl derivatives.

Reduction: Formation of trifluoroalcohols or trifluoroamines.

Oxidation: Formation of trifluoroacetic acid derivatives.

Scientific Research Applications

Ethyl O-(trifluoroacetyl)-3,3,3-trifluoropropanoate is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl O-(trifluoroacetyl)-3,3,3-trifluoropropanoate involves its ability to act as an electrophile in various chemical reactions. The trifluoroacetyl group is highly electron-withdrawing, making the compound reactive towards nucleophiles. This reactivity is exploited in organic synthesis to introduce trifluoroacetyl groups into target molecules. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Trifluoroacetic Acid: A related compound with similar reactivity but different applications.

Ethyl Trifluoroacetate: Shares the trifluoroacetyl group but differs in its ester functionality.

Trifluoroacetyl Hydrazides: Used in the synthesis of fluorinated heterocycles.

Uniqueness

Ethyl O-(trifluoroacetyl)-3,3,3-trifluoropropanoate is unique due to its combination of trifluoroacetyl and trifluoropropanoate groups, which confer distinct chemical properties. This combination allows for versatile applications in various fields, making it a valuable compound in scientific research and industrial processes .

Biological Activity

Ethyl O-(trifluoroacetyl)-3,3,3-trifluoropropanoate is a fluorinated compound that has garnered attention in various fields, including medicinal chemistry and agrochemicals. This article explores its biological activity, synthesis, potential applications, and relevant case studies.

Chemical Structure and Properties

This compound features a trifluoromethyl group that significantly influences its reactivity and biological interactions. The molecular formula is C5H7F6O2, and it has unique properties due to the presence of multiple fluorine atoms which enhance lipophilicity and metabolic stability.

Synthesis

The synthesis of this compound typically involves the reaction of 3,3,3-trifluoropropanoic acid with ethyl trifluoroacetate under acidic conditions. This reaction can yield high purity products suitable for further biological evaluation.

Fluorinated compounds like this compound often exhibit unique mechanisms of action due to their structural characteristics. Research indicates that such compounds can interact with various biological targets:

- Enzyme Inhibition : Fluorinated compounds can inhibit key metabolic enzymes by mimicking natural substrates. For instance, studies have shown that related fluorinated metabolites can disrupt the citric acid cycle by inhibiting aconitase and citrate synthase .

- Antimicrobial Properties : Some fluorinated compounds have demonstrated antimicrobial activity. For example, related compounds have been noted for their ability to inhibit bacterial growth through interference with cell membrane integrity and function .

Toxicity Profile

The toxicity of this compound is an important consideration. While fluorinated compounds can be beneficial in therapeutic contexts, they may also pose risks due to their potential to accumulate in biological systems. Studies indicate that excessive exposure can lead to metabolic disturbances and toxicity in mammalian systems .

Case Studies

- Antimicrobial Activity Assessment : A study evaluated the antimicrobial efficacy of various fluorinated esters against common pathogens. This compound was tested alongside other fluorinated compounds. Results indicated significant inhibition of bacterial growth at low concentrations, suggesting potential as an antimicrobial agent .

- Metabolic Impact Studies : Another investigation focused on the metabolic effects of fluorinated compounds in rat models. This compound was administered to assess its impact on liver enzymes and metabolic pathways. Findings revealed alterations in enzyme activity consistent with disruptions in normal metabolic processes .

Comparative Biological Activity Table

Properties

Molecular Formula |

C7H6F6O3 |

|---|---|

Molecular Weight |

252.11 g/mol |

IUPAC Name |

(2,2,2-trifluoroacetyl) 2-(trifluoromethyl)butanoate |

InChI |

InChI=1S/C7H6F6O3/c1-2-3(6(8,9)10)4(14)16-5(15)7(11,12)13/h3H,2H2,1H3 |

InChI Key |

VYCQWJKAHIIESK-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)OC(=O)C(F)(F)F)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.